5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic core with a pyridine ring fused to a pyrimidine ring. The specific substituents include:
- 1,3-dimethyl groups at the pyrimidine nitrogen atoms.
- 5-ethyl group on the pyridine ring.
- 2,4-dioxo (keto) groups on the pyrimidine ring.
- 6-carboxylic acid substituent on the pyridine ring.
Properties
IUPAC Name |
5-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-4-6-7(11(17)18)5-13-9-8(6)10(16)15(3)12(19)14(9)2/h5H,4H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNQIJNCPMCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NC=C1C(=O)O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
- Multi-Step Reactions The synthesis of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions.
- Cyclization A common method includes the cyclization of appropriate precursors under specific conditions. For example, reacting ethyl acetoacetate with urea in the presence of a catalyst can form the pyrido[2,3-d]pyrimidine core.
Industrial Production Methods
- Optimized Synthetic Routes Industrial production often employs optimized synthetic routes to ensure high yield and purity.
- Continuous Flow Reactors Large-scale synthesis may utilize continuous flow reactors and automated systems to precisely control reaction parameters.
- Green Chemistry Principles The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common to minimize environmental impact.
Chemical Reactions
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions:
- Oxidation This compound can be oxidized to form corresponding oxo derivatives.
- Reduction Reduction reactions can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.
- Substitution Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or acetonitrile. Catalysts are also used to facilitate the reactions.
Scientific Research Applications
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:
- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.
- Biology The compound has shown potential as a bioactive molecule with applications in studying cellular processes.
- Medicine Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
- Industry It is used in the development of new materials and as a catalyst in various industrial processes.
Biological Activity and Antitumor Activity
This compound has garnered attention for its potential biological activities, particularly as an antitumor agent. Compounds within the pyrido[2,3-d]pyrimidine family exhibit antitumor effects by inhibiting key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. The mechanism of action involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Comparison with Similar Compounds
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other pyrido[2,3-d]pyrimidine derivatives.
| Similar Compounds | |
|---|---|
| Piritrexim | |
| Methotrexate | |
| Trimethoprim |
Chemical Reactions Analysis
Types of Reactions
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrido[2,3-d]pyrimidine compounds.
Scientific Research Applications
Structural Information
- Molecular Formula: CHNO
- Molecular Weight: 263.25 g/mol
- CAS Number: 1038262-35-9
Key Characteristics
The compound features a pyrido-pyrimidine core with various functional groups that enhance its reactivity and biological activity. Its unique structure allows it to participate in diverse chemical reactions such as oxidation, reduction, and substitution reactions.
Chemistry
5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is often used in the development of novel synthetic methodologies and materials.
Table 1: Common Reactions
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Formation of oxo derivatives | Oxidized pyrido derivatives |
| Reduction | Formation of reduced derivatives | Reduced pyrido compounds |
| Substitution | Introduction of new functional groups | Functionalized pyrido compounds |
Biology
This compound has demonstrated potential as a bioactive molecule in biological research. Studies indicate its ability to modulate cellular processes and interact with specific molecular targets.
Medicine
Research highlights the potential therapeutic applications of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid in treating various diseases:
Case Studies
- Cancer Treatment: The compound's role as a DHFR inhibitor positions it as a candidate for cancer therapies similar to methotrexate.
- Infectious Diseases: Preliminary studies suggest efficacy against certain pathogens.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical processes. Its unique properties enable advancements in green chemistry by promoting sustainable practices.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Primary Application |
|---|---|---|
| Piritrexim | Pyrido[2,3-d]pyrimidine | Antitumor activity |
| Methotrexate | Folate analog | Cancer therapy |
| Trimethoprim | Antibiotic | Dihydrofolate reductase inhibition |
5-Ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific functional groups that confer distinct chemical and biological properties compared to these similar compounds.
Mechanism of Action
The mechanism of action of 5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Pyrido[2,3-d]pyrimidine Derivatives
1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
1,3,5-Trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
1-Methyl-2,4-dioxo-5-isopropyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic Acid
Thieno[2,3-d]pyrimidine Derivatives
- 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Core Structure: Thieno[2,3-d]pyrimidine instead of pyrido[2,3-d]pyrimidine. Activity: Exhibits antimicrobial properties, likely due to the oxadiazole moiety enhancing membrane penetration . Molecular Weight: 327.41 g/mol (C₁₇H₁₃N₅O₂S) .
Biological Activity
5-Ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological evaluations based on recent research findings.
Structural Characteristics
The compound has the molecular formula and features a complex pyrido[2,3-d]pyrimidine framework. Its structure is characterized by the presence of two carbonyl groups and an ethyl group at the 5-position of the pyridine ring. The compound's structural formula can be represented as follows:
Synthesis
Recent studies have focused on synthesizing various derivatives of pyrido[2,3-d]pyrimidines to evaluate their biological activities. The synthesis typically involves multi-step reactions starting from simpler precursors, often employing strategies such as cyclization and functional group modifications to enhance potency against specific biological targets .
Antitumor Activity
Research has indicated that compounds within the pyrido[2,3-d]pyrimidine family exhibit significant antitumor properties. Specifically, studies have evaluated their effectiveness as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. For instance:
- Inhibition of EGFR Kinase : Compounds derived from this class showed varying degrees of inhibition against EGFR L858R/T790M mutations. The most potent analogs demonstrated IC50 values in the low nanomolar range (e.g., 13 nM for some derivatives) .
- Cell Line Studies : The cytotoxicity was assessed using multiple cancer cell lines such as A549 (lung cancer) and NCI-H1975. Notably, certain derivatives showed selective activity against these cell lines compared to others .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| B1 | NCI-H1975 | 0.297 |
| B2 | A549 | >50 |
| B3 | NCI-H460 | >50 |
The mechanism by which these compounds exert their effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically:
- Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have been shown to inhibit DHFR with high affinity, thereby affecting nucleotide synthesis crucial for DNA replication in rapidly dividing cells .
- Selectivity and Structure-Activity Relationship (SAR) : The introduction of various substituents significantly impacts biological activity. For example, modifications at the N8 position with ethyl groups were found to enhance inhibitory potency compared to methylated analogs .
Case Studies
Several case studies have been documented regarding the efficacy of pyrido[2,3-d]pyrimidines:
- Study on Compound A5 : This compound exhibited low activity across multiple cell lines with IC50 values exceeding 50 μM. This suggests that while it possesses structural characteristics similar to more active compounds, its efficacy is limited .
- Comparison of B-Series Compounds : In a comparative study involving B-series compounds containing thienopyrimidine-like structures, it was observed that these derivatives displayed superior cytotoxicity compared to their pyridopyrimidine counterparts .
Q & A
Q. What are the recommended synthetic routes for preparing 5-ethyl-1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyrimidine precursors with ethyl N-alkylglycinates. For example, reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with ethyl glycinate in methanol under basic conditions (e.g., triethylamine) yields intermediates, which are then acidified to form the carboxylic acid moiety . Sodium methoxide-mediated ring closure and subsequent HCl acidification (pH <7) are critical for achieving high yields (85–95%) . Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of 1H NMR (to verify substituent integration, e.g., ethyl/methyl groups and dioxo protons) and high-resolution mass spectrometry (HRMS) . For instance, in similar pyridopyrimidine derivatives, characteristic NMR shifts include δ 1.2–1.4 ppm (ethyl triplet) and δ 2.3–2.6 ppm (methyl singlets) . FT-IR can confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹). Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., tyrosine kinase or PDE inhibitors, as pyridopyrimidines are known pharmacophores) . Use fluorescence-based assays with recombinant enzymes (IC₅₀ determination). For antitumor screening, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing activity to reference compounds like doxorubicin. Dose-response curves (1–100 µM) and triplicate replicates are essential .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
- Methodological Answer : Yields depend on reaction stoichiometry and purification. For example, substituting triethylamine with N-methylmorpholine in DMF improves coupling efficiency during ester-to-acid conversions (from 63% to >80%) . Microwave-assisted synthesis (50–60°C, 30 min) reduces side reactions . For scale-up, switch from silica gel chromatography to recrystallization (ethanol/water) to minimize losses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or impurities. Conduct dosage-response validation using standardized protocols (e.g., NIH/NCATS guidelines). If antitumor activity varies, test metabolite stability via LC-MS to identify degradation products . Compare results with structurally analogous compounds (e.g., 6-substituted pyrrolo[2,3-d]pyrimidines) to isolate substituent-specific effects .
Q. How does modifying the ethyl or methyl groups impact structure-activity relationships (SAR)?
- Methodological Answer : Substituent bulk and polarity influence target binding. For example:
- Ethyl group : Replacing ethyl with propyl in similar compounds reduces solubility but enhances lipophilicity (logP ↑0.5), improving blood-brain barrier penetration .
- Methyl groups : Removing the 3-methyl group decreases thermal stability (TGA data shows 10°C lower decomposition point) but increases hydrogen-bonding potential .
Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., EGFR kinase domain) and validate with surface plasmon resonance (SPR) binding assays .
Q. What advanced analytical techniques characterize degradation products under physiological conditions?
- Methodological Answer : Simulate physiological degradation via pH-stability studies (pH 2–8, 37°C) and analyze using UPLC-QTOF-MS . For example, hydrolysis of the dioxo moiety generates a diketone intermediate, detectable at m/z [M+H]+ 295.2 . Accelerated stability testing (40°C/75% RH, ICH guidelines) combined with NMR kinetics (deuterated PBS) quantifies degradation rates .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions (DMF, N₂ atmosphere) to prevent hydrolysis of sensitive intermediates .
- Purification : Use preparative HPLC (C18, 0.1% TFA modifier) for acid-sensitive compounds .
- Safety : Follow GHS Category 2 protocols (skin/eye protection, fume hood) due to potential respiratory irritation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
